molecular formula C9H9N3O2 B13811254 2-Imino-3-methyl-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol CAS No. 51420-58-7

2-Imino-3-methyl-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol

Cat. No.: B13811254
CAS No.: 51420-58-7
M. Wt: 191.19 g/mol
InChI Key: CQSWESUSKXMMLE-UHFFFAOYSA-N
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Description

2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) is a chemical compound with the molecular formula C9H9N3O2. It is known for its unique structure, which includes a quinoxaline ring system with an amine group and a methyl group, along with two oxygen atoms forming a dioxide.

Preparation Methods

The synthesis of 2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) typically involves the reaction of appropriate quinoxaline derivatives with specific reagents under controlled conditions. One common synthetic route includes the oxidation of 3-methylquinoxaline using hydrogen peroxide or other oxidizing agents to introduce the dioxide functionality. Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can convert the dioxide group back to the parent quinoxaline derivative.

    Substitution: The amine group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions.

Scientific Research Applications

2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

2-Quinoxalinamine,3-methyl-,1,4-dioxide(9CI) can be compared with other quinoxaline derivatives, such as:

Properties

IUPAC Name

3-methyl-1,4-dioxidoquinoxaline-1,4-diium-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-9(10)12(14)8-5-3-2-4-7(8)11(6)13/h2-5H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQSWESUSKXMMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2[N+](=C1N)[O-])[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70668373
Record name 2-Imino-3-methyl-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51420-58-7
Record name 2-Imino-3-methyl-4-oxo-4lambda~5~-quinoxalin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70668373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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